What are the properties of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid?
What are the properties of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid?
An In-depth Technical Guide to 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid
Introduction: A Heterocyclic Scaffold of Growing Importance
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid belongs to the thieno[2,3-b]pyrazine class of heterocyclic compounds, a family of molecules that has garnered significant interest in medicinal chemistry and materials science.[1] The core of this molecule is a fused ring system composed of a thiophene ring and a pyrazine ring. This aromatic scaffold is decorated with three key functional groups: an amino group at position 7, a methyl group at position 3, and a carboxylic acid at position 6. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules and a candidate for investigation into various biological activities.[1]
Thienopyrazine derivatives are recognized for their diverse therapeutic potential, with studies exploring their applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The inherent properties of the nitrogen- and sulfur-containing rings, such as their ability to participate in hydrogen bonding and coordinate with metal ions, often contribute to enhanced binding affinity with biological targets.[4] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The physical and chemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. While specific experimental data for the 3-methyl derivative is sparse in publicly available literature, we can infer key characteristics from its parent structure and related analogs.
Key Properties Summary
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇N₃O₂S | [1] |
| Molecular Weight | 209.23 g/mol | [1] |
| Appearance | Typically a solid or crystalline form | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | [1] |
| Stability | Generally stable under standard laboratory conditions. | [1] |
| CAS Number | 56881-31-3 (for the parent compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid) | [5] |
Structural Elucidation
The molecular architecture is key to the compound's reactivity and biological interactions. Standard chemical identifiers provide a universal language for its representation in databases and computational models.
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Canonical SMILES: CC1=CN=C2C(=C(SC2=N1)C(=O)O)N[1]
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InChI: InChI=1S/C8H7N3O2S/c1-3-2-10-5-4(9)6(8(12)13)14-7(5)11-3/h2H,9H2,1H3,(H,12,13)[1]
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InChI Key: ADSZISOUOKOIME-UHFFFAOYSA-N[1]
The structure combines the electron-rich thiophene ring with the electron-deficient pyrazine ring, creating a unique electronic landscape that influences its chemical behavior.
Caption: Generalized synthetic workflow for the target compound.
Potential Biological Activity and Applications
The thieno[2,3-b]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Consequently, derivatives of this core are investigated for a wide range of therapeutic applications.
Anticancer and Antimicrobial Potential
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Anticancer Activity: Numerous studies have synthesized and evaluated thienopyrazine derivatives for their potential to inhibit the growth of human tumor cells. [6][7][8]The mechanism of action can vary, but often involves the modulation of key enzymes or receptors in cancer cell signaling pathways. Some compounds have been shown to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. [7][8]The planar nature of the heterocyclic system allows it to intercalate with DNA or fit into the active sites of enzymes like kinases.
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Antimicrobial Properties: The structural motifs present in thienopyrazines are also found in compounds with known antimicrobial activity. [3][9]They have been investigated as potential agents against various bacterial and fungal strains. The presence of nitrogen and sulfur atoms can facilitate interactions with microbial enzymes or cell wall components.
Role as a Pharmaceutical Intermediate
Beyond its own potential bioactivity, 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid is a versatile intermediate. [1]The amino and carboxylic acid groups provide reactive handles for further chemical modification. For example, the amino group can be acylated or used in coupling reactions (e.g., Buchwald-Hartwig coupling) to attach various aryl or heteroaryl groups. [6][8]The carboxylic acid can be converted to esters, amides, or other derivatives to modulate the compound's properties, such as solubility and cell permeability, or to explore structure-activity relationships (SAR).
Caption: Conceptual pathway of the compound's potential biological action.
Exemplary Experimental Protocol: Synthesis
The following is a representative, generalized protocol for the synthesis of a thieno[2,3-b]pyrazine derivative, based on common methodologies described in the literature. [3][10]Note: This protocol is illustrative and requires optimization and adaptation for the specific synthesis of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid.
Objective: To synthesize a functionalized thieno[2,3-b]pyrazine-6-carboxylate ester.
Materials:
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Methyl 2-amino-4-methylthiophene-3-carboxylate (Starting material 1)
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2-Chloro-3-nitropyrazine (Starting material 2)
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH) / Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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Step 1: Nucleophilic Aromatic Substitution (Core Formation) a. To a solution of methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.5 eq). b. Stir the mixture at room temperature for 20 minutes. c. Add 2-chloro-3-nitropyrazine (1.1 eq) to the mixture. d. Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction to room temperature and pour it into ice-water. f. Extract the product with ethyl acetate (3x). g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield the intermediate nitro-thienopyrazine ester.
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Step 2: Reduction of the Nitro Group (Amino Group Formation) a. Dissolve the intermediate from Step 1 in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add iron powder (5.0 eq) and ammonium chloride (3.0 eq). c. Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, monitoring by TLC. d. Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. e. Wash the Celite pad with hot ethanol. f. Concentrate the filtrate under reduced pressure. g. Purify the resulting crude product, methyl 7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylate, by recrystallization or column chromatography.
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Step 3: Hydrolysis of the Ester (Carboxylic Acid Formation) a. Dissolve the purified ester from Step 2 in a mixture of THF, methanol, and water (e.g., 3:1:1). b. Add lithium hydroxide (LiOH) (3.0 eq). c. Stir the mixture at room temperature for 3-5 hours until the ester is fully consumed (monitored by TLC). d. Partially remove the organic solvents under reduced pressure. e. Acidify the remaining aqueous solution to pH ~4-5 with concentrated HCl. f. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid.
Conclusion
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid represents a molecule of significant interest, standing at the intersection of synthetic chemistry and pharmacology. Its unique heterocyclic structure, endowed with versatile functional groups, makes it a prime candidate for further investigation. While detailed experimental data on this specific analog remains to be broadly published, the rich chemistry of the thienopyrazine family provides a solid foundation for exploring its properties and potential applications. As research into novel heterocyclic scaffolds continues, this compound and its derivatives will likely play a valuable role in the ongoing quest for new therapeutic agents and advanced materials.
References
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Liu, J.-C., & He, H.-W. (2010). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Chinese Journal of Applied Chemistry, 27(10), 1161-1164. Retrieved from [Link]
-
Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Retrieved from [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. Retrieved from [Link]
-
Sayed, A. E. D. H., Zaki, R. M., Kamal El-Dean, A. M., & Abdulrazzaq, A. Y. (2020). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Heliyon, 6(1), e03112. Retrieved from [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & Allimony, M. A. (2016). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 21(10), 1299. Retrieved from [Link]
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El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. Retrieved from [Link]
-
KOLAB. (n.d.). methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. Retrieved from [Link]
-
Universidade do Minho Repository. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Retrieved from [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Published by MDPI. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives [yyhx.ciac.jl.cn]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. 56881-31-3|7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
